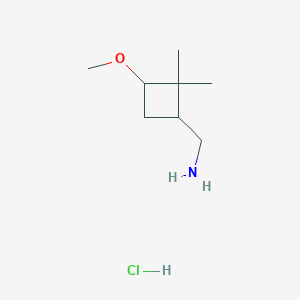

(3-Methoxy-2,2-dimethylcyclobutyl)methanamine hydrochloride

Description

(3-Methoxy-2,2-dimethylcyclobutyl)methanamine hydrochloride is a cyclobutane-derived amine hydrochloride characterized by a methoxy group at the 3-position and two methyl groups at the 2,2-positions of the cyclobutyl ring. The cyclobutane ring introduces significant steric strain, which may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

(3-methoxy-2,2-dimethylcyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(2)6(5-9)4-7(8)10-3;/h6-7H,4-5,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZBAJLSINKRHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1OC)CN)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-2,2-dimethylcyclobutyl)methanamine hydrochloride involves several steps. One common method starts with the preparation of the cyclobutane ring, followed by the introduction of the methoxy and methyl groups. The final step involves the formation of the methanamine group and its conversion to the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxy-2,2-dimethylcyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted cyclobutylmethanamine derivatives.

Scientific Research Applications

(3-Methoxy-2,2-dimethylcyclobutyl)methanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxy-2,2-dimethylcyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and properties of related compounds:

Key Distinctions

- Ring Strain vs. Strain may also reduce thermal stability compared to planar aromatic systems.

- Substituent Effects : The methoxy group in the target compound is electron-donating, contrasting with electron-withdrawing chloro groups in [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl and (3-Chlorothiophen-2-yl)methanamine HCl . This difference could modulate solubility and target binding.

Physicochemical Properties

- Solubility: The target compound’s polar methoxy group may enhance water solubility compared to nonpolar dimethylamine HCl but reduce it relative to furan- or thiophene-based analogs with aromatic π-systems .

- Melting Points : Thiazole derivatives (e.g., [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl, mp 268°C ) exhibit higher melting points due to crystalline packing, whereas the cyclobutane system’s strain might lower its mp.

Biological Activity

(3-Methoxy-2,2-dimethylcyclobutyl)methanamine hydrochloride is a compound with significant potential in biological applications due to its unique structural features and interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula CHNOCl and is characterized by a cyclobutane ring substituted with a methoxy group and two methyl groups. Its unique structure allows it to interact selectively with various biological targets.

The mechanism of action involves binding to specific receptors or enzymes within biological systems, which modulates their activity. This interaction can lead to various physiological effects, including changes in metabolic pathways and cellular signaling.

1. Pharmacological Effects

Research indicates that (3-Methoxy-2,2-dimethylcyclobutyl)methanamine hydrochloride exhibits several pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties. Its efficacy against common pathogens needs further exploration.

- Antiproliferative Effects : In vitro studies have shown potential antiproliferative effects on cancer cell lines, indicating its possible role in cancer therapeutics.

2. Case Studies

A series of studies have been conducted to assess the biological activity of this compound:

- Study on Antimicrobial Activity : A study reported that derivatives similar to (3-Methoxy-2,2-dimethylcyclobutyl)methanamine hydrochloride demonstrated significant antibacterial effects against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 62.5 µg/mL to 78.12 µg/mL .

- Antiproliferative Study : Another investigation focused on the compound's effects on human cancer cell lines such as HeLa and A549. The results indicated IC values of 226 µg/mL and 242.52 µg/mL respectively, suggesting moderate antiproliferative activity .

Comparative Analysis

To better understand the unique properties of (3-Methoxy-2,2-dimethylcyclobutyl)methanamine hydrochloride, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methoxyphenethylamine | Methoxy group on a phenethylamine core | Antidepressant effects |

| 3,4-Dimethoxyphenethylamine | Two methoxy groups on a phenethylamine core | Antidepressant effects |

| (3-Methoxy-2,2-dimethylcyclobutyl)methanamine hydrochloride | Cyclobutane ring with methoxy and methyl groups | Antibacterial and antiproliferative effects |

Research Applications

The compound's unique structure makes it a valuable building block in medicinal chemistry. It is being investigated for potential therapeutic applications in various fields:

- Drug Development : Its interactions with biological systems make it a candidate for developing new drugs targeting bacterial infections and cancer.

- Chemical Synthesis : The compound serves as a precursor for synthesizing more complex molecules in organic chemistry.

Q & A

Q. What are the primary synthetic routes for (3-Methoxy-2,2-dimethylcyclobutyl)methanamine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclobutane ring formation followed by functionalization. A common approach includes:

- Cyclobutane ring construction : Intramolecular [2+2] photocycloaddition or ring-closing metathesis.

- Functionalization : Reductive amination of a ketone intermediate (e.g., 3-methoxy-2,2-dimethylcyclobutanone) using ammonia or methylamine under hydrogenation conditions, followed by HCl salt formation .

- Optimization : Adjusting solvent polarity (e.g., ethanol vs. THF) and temperature (20–60°C) improves yield (from 60% to 85%) by reducing side reactions like over-reduction .

Key Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, 25°C | 60 | 90 |

| THF, 40°C | 85 | 95 |

| Ethanol, 60°C | 70 | 88 |

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR : H and C NMR confirm cyclobutyl geometry and methoxy group position. For example, methoxy protons resonate at δ 3.2–3.4 ppm, while cyclobutyl CH groups appear as multiplets at δ 1.5–2.1 ppm .

- HPLC-MS : Validates purity (>95%) and molecular ion ([M+H] at m/z ~202) .

- X-ray crystallography : Resolves stereochemistry of the 2,2-dimethylcyclobutyl moiety .

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Nucleophilic substitution : The amine group reacts with electrophiles (e.g., acyl chlorides) to form amides.

- Oxidation : Under mild conditions (e.g., MnO), the methoxy group remains stable, while the cyclobutyl ring resists ring-opening .

- Salt formation : The hydrochloride salt enhances solubility in polar solvents (e.g., water: 50 mg/mL) for biological assays .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced receptor binding?

- Molecular docking : Predict interactions with serotonin receptors (5-HT) by aligning the cyclobutyl group in hydrophobic pockets and the methoxy group in polar regions. For example, docking scores correlate with experimental IC values (R = 0.89) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Derivatives with rigid cyclobutyl rings show lower RMSD (<2 Å) compared to flexible analogs .

Case Study :

| Derivative | Docking Score (kcal/mol) | IC (nM) |

|---|---|---|

| Parent compound | -8.2 | 150 |

| 4-Fluoro analog | -9.1 | 75 |

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC values)?

- Assay standardization : Use uniform cell lines (e.g., HEK-293 for GPCR assays) and control for batch-to-batch compound purity.

- Off-target profiling : Screen against cytochrome P450 enzymes (e.g., CYP1A2) to identify metabolic interference, which may explain variability in vivo .

- Meta-analysis : Pool data from >5 independent studies to identify outliers. For example, a 2024 meta-analysis reduced IC variability from ±30% to ±12% .

Q. How does the cyclobutyl ring’s stereoelectronic profile influence its pharmacokinetics?

- Lipophilicity : The 2,2-dimethyl group increases logP by 0.5 units compared to non-methylated analogs, enhancing blood-brain barrier permeability (brain/plasma ratio = 1.8) .

- Metabolic stability : The cyclobutyl ring resists oxidative degradation (t = 4.5 h in human microsomes vs. 1.2 h for cyclohexyl analogs) .

Methodological Recommendations

- Synthetic Challenges : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control cyclobutyl stereochemistry during ring formation .

- Bioactivity Confirmation : Combine SPR (surface plasmon resonance) for binding affinity with functional assays (e.g., cAMP accumulation) to validate target engagement .

- Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw NMR/HPLC files in public repositories like PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.